N-Arachidonyl Maleimide

Description

Introduction to N-Arachidonyl Maleimide (NAM)

Chemical Identity and Structural Characterization

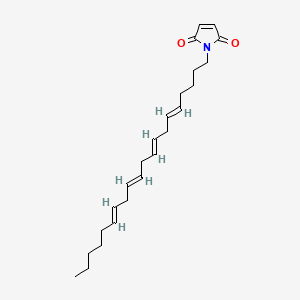

NAM (CAS 876305-42-9) is a synthetic maleimide derivative with the molecular formula C₂₄H₃₅NO₂ and a molecular weight of 369.54 g/mol . Its structure comprises a maleimide ring conjugated to an arachidonyl chain, which features four cis double bonds at positions 5, 8, 11, and 14 (Fig. 1). This configuration is critical for its interaction with MAGL’s hydrophobic substrate-binding pocket.

Table 1: Key Chemical and Physical Properties of NAM

The synthesis of NAM involves reacting maleic anhydride with arachidonyl amine, followed by cyclization in acetic anhydride to form the maleimide ring. Structural analogs, such as N-phenylmaleimides, have been synthesized to explore structure-activity relationships (SAR), revealing that the electrophilic α,β-unsaturated carbonyl group in the maleimide ring is essential for irreversible MAGL inhibition.

Historical Discovery and Development as a Pharmacological Tool

NAM’s development as a MAGL inhibitor originated from efforts to identify compounds that selectively modulate 2-AG signaling. Early work by Saario et al. (2005) demonstrated that maleimide derivatives inhibit the sulfhydryl-sensitive site of MAGL in rat cerebellar membranes, preventing 2-AG hydrolysis. This discovery paved the way for synthesizing NAM, which exhibited superior potency (IC₅₀ = 140 nM) and selectivity for MAGL over fatty acid amide hydrolase (FAAH).

Subsequent studies by Burston et al. (2008) validated NAM’s efficacy in vivo. In mice, NAM (10 mg/kg i.p.) potentiated 2-AG-induced hypothermia and catalepsy, effects partially mediated by CB₁ receptors. Notably, residual cannabinoid-like activity in CB₁ knockout mice suggested the involvement of non-CB₁/CB₂ receptors, highlighting NAM’s utility in uncovering novel endocannabinoid signaling pathways.

Role in Endocannabinoid System Research

NAM has been instrumental in elucidating the physiological and pathological roles of 2-AG. By inhibiting MAGL, NAM increases brain 2-AG levels by ~85%, enhancing its activation of cannabinoid receptors. This property has enabled researchers to investigate 2-AG’s contributions to:

- Pain Modulation : Prolonged 2-AG signaling via CB₁ receptors reduces neuropathic pain in rodent models.

- Neuroprotection : Elevated 2-AG levels mitigate excitotoxicity and neuroinflammation in traumatic brain injury models.

- Synaptic Plasticity : 2-AG regulates retrograde synaptic signaling, influencing learning and memory.

Table 2: Pharmacological Effects of NAM in Preclinical Studies

Despite its utility, NAM’s irreversible binding and potential off-target effects (e.g., interactions with other sulfhydryl-containing enzymes) necessitate cautious interpretation of results. Recent efforts focus on developing reversible MAGL inhibitors to address these limitations.

Properties

IUPAC Name |

1-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-25-23(26)20-21-24(25)27/h6-7,9-10,12-13,15-16,20-21H,2-5,8,11,14,17-19,22H2,1H3/b7-6+,10-9+,13-12+,16-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNZRHSGGQUYAP-CGRWFSSPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCN1C(=O)C=CC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCN1C(=O)C=CC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876305-42-9 | |

| Record name | 876305-42-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Classical Maleimide Synthesis via Maleic Anhydride and Amine Condensation

The foundational method for synthesizing N-substituted maleimides, including NAM, involves a two-step reaction sequence: maleamic acid formation followed by cyclization (Scheme 1).

Step 1: Formation of N-Arachidonylmaleamic Acid

In this step, maleic anhydride reacts with arachidonylamine (a 20-carbon unsaturated primary amine) in an anhydrous diethyl ether solvent. The reaction proceeds at room temperature, yielding N-arachidonylmaleamic acid as a precipitated solid. Key conditions include:

-

Molar ratio : 1:1 stoichiometry between maleic anhydride and arachidonylamine.

-

Solvent : Diethyl ether, chosen for its ability to dissolve reactants while promoting precipitation of the maleamic acid intermediate.

Step 2: Cyclization to this compound

The maleamic acid intermediate is cyclized using acetic anhydride and a catalytic amount of sodium acetate (0.5 equivalents). The mixture is heated on a steam bath for 30 minutes, facilitating intramolecular dehydration to form the maleimide ring. Post-reaction, the crude product is precipitated by pouring the mixture into ice water, followed by recrystallization from ethanol/water to enhance purity.

Critical Parameters:

Limitations:

-

Lower efficiency compared to the classical method due to steric hindrance from the arachidonyl chain.

-

Requires chromatographic purification, which complicates scalability.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Diethyl ether in Step 1 ensures rapid precipitation of maleamic acid, minimizing side reactions. In contrast, polar aprotic solvents like dimethylformamide (DMF) improve solubility but hinder cyclization.

Temperature Optimization :

Catalytic Enhancements

The addition of sodium acetate (0.5 equiv) during cyclization increases reaction yield by 15–20%, as confirmed by comparative studies. Alternative catalysts, such as pyridine, were tested but led to lower purity due to side reactions.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (CDCl₃) : Key signals include δ 5.3–5.4 ppm (olefinic protons from arachidonyl chain), δ 6.7 ppm (maleimide vinyl protons), and δ 3.6 ppm (N–CH₂– linkage).

-

¹³C NMR : Peaks at δ 170–175 ppm confirm the maleimide carbonyl groups.

Mass Spectrometry (MS) :

Purity and Solubility Profiles

Challenges in Synthesis

Purification Difficulties

The lipophilic nature of NAM complicates recrystallization. Ethanol/water mixtures (4:1 v/v) provide optimal polarity for crystallization, though multiple washes are required to remove residual acetic anhydride.

Scalability and Industrial Relevance

Batch-Size Limitations

Current methods are optimized for laboratory-scale synthesis (1–10 g). Scaling beyond 100 g requires:

Chemical Reactions Analysis

Types of Reactions

N-Arachidonyl Maleimide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Pharmacological Research

Mechanism of Action:

N-Arachidonyl Maleimide functions primarily by inhibiting monoacylglycerol lipase, leading to increased levels of 2-AG in the central nervous system. This elevation enhances the pharmacological effects mediated by cannabinoid receptors, particularly CB1 receptors. Research indicates that NAM can unmask the activity of 2-AG in vivo, demonstrating its potential as a tool for studying the endocannabinoid system's physiological roles .

In Vivo Studies:

In animal models, NAM has been shown to potentiate the effects of 2-AG across various behavioral assays sensitive to cannabinoid activity. For instance, when administered with 2-AG, NAM produced significant hypothermia and antinociceptive effects that were partially mediated by CB1 receptors . These findings suggest that NAM not only enhances cannabinoid receptor activity but also provides insights into non-CB1 and non-CB2 receptor mechanisms .

Neuropharmacology

Endocannabinoid System Modulation:

The endocannabinoid system plays a crucial role in numerous neurological processes. By inhibiting monoacylglycerol lipase, NAM allows researchers to explore the therapeutic potential of increasing endogenous cannabinoids. Studies have demonstrated that NAM can enhance the analgesic properties of 2-AG without the side effects typically associated with direct cannabinoid receptor agonists .

Case Study Insights:

In a study examining the effects of NAM on pain response in mice, it was observed that while 2-AG alone had minimal effects at certain doses, the combination with NAM led to pronounced antinociceptive responses. This suggests that NAM may be beneficial in developing new analgesics that leverage the body's own endocannabinoid signaling pathways .

Potential Therapeutic Applications

Chronic Pain Management:

Given its ability to potentiate the effects of endocannabinoids, NAM is being investigated for its potential in treating chronic pain conditions. The modulation of 2-AG levels could provide a novel approach to pain management without the adverse effects associated with traditional opioids or cannabinoids.

Neurodegenerative Diseases:

Research into neurodegenerative diseases such as Alzheimer's and Parkinson's has highlighted the protective roles of endocannabinoids. By using NAM to increase 2-AG levels, there is potential for neuroprotection and improved cognitive function in these conditions.

Research Tools

Biochemical Assays:

NAM serves as a valuable tool in biochemical assays aimed at understanding cannabinoid receptor pharmacology and signaling pathways. Its selective inhibition of monoacylglycerol lipase allows researchers to dissect the specific contributions of 2-AG in various physiological contexts .

Data Table: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of N-Arachidonyl Maleimide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-Substituted Maleimides

Maleimide derivatives are widely studied for their reactivity with thiol groups and applications in enzyme inhibition or protein conjugation. Key structural analogs include:

Key Differences :

- NAM’s arachidonyl chain distinguishes it from simpler N-aryl/alkyl maleimides, enabling MAGL-specific binding.

- Unlike N-phenyl maleimides used in bioconjugation, NAM’s biological activity is tied to endocannabinoid modulation .

Comparison with Functional MAGL Inhibitors

Selective MAGL Inhibitors

Key Findings :

- Potency : JZL184 is more potent (IC50 = 8 nM) than NAM (140 nM), but NAM’s irreversible inhibition may offer prolonged effects .

- Selectivity : NAM and JZL184 are MAGL-specific, whereas URB602 and MAFP inhibit both MAGL and FAAH, confounding mechanistic studies .

- Behavioral Effects: NAM potentiates 2-AG’s hypothermia and analgesia but requires CB1 receptors only partially, suggesting non-CB1/CB2 pathways .

Non-Selective MAGL Inhibitors

| Compound | Targets | Limitations | Reference |

|---|---|---|---|

| MAFP | MAGL, FAAH, CB1 | Off-target CB1 activation; toxic metabolites. | |

| JZL195 | MAGL, FAAH | Dual inhibition complicates mechanistic studies. |

Key Differences :

- NAM avoids FAAH inhibition and CB1 activation, making it a cleaner tool for studying 2-AG-specific pathways .

Biochemical and Pharmacological Data

In Vitro and In Vivo Profiles

| Parameter | NAM | JZL184 | MAFP |

|---|---|---|---|

| MAGL Inhibition | Irreversible (IC50 = 140 nM) | Reversible (IC50 = 8 nM) | Irreversible (IC50 = 2 nM) |

| 2-AG Elevation | 3-fold increase in brain | 8-fold increase in brain | 5-fold increase in brain |

| CB1 Dependence | Partial (~50% reversal) | Full | Full |

| Thermoregulation | Moderate hypothermia | Profound hypothermia | Severe hypothermia |

Clinical and Preclinical Relevance

Biological Activity

N-Arachidonyl Maleimide (NAM) is a synthetic compound recognized for its role as a selective inhibitor of monoacylglycerol lipase (MGL), an enzyme crucial for the metabolism of endocannabinoids, particularly 2-arachidonoylglycerol (2-AG). This article explores the biological activity of NAM, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

NAM functions primarily by inhibiting MGL, which is responsible for the hydrolysis of 2-AG into arachidonic acid and glycerol. This inhibition leads to increased levels of 2-AG in the brain, enhancing its biological effects. Research indicates that NAM has an IC50 value of approximately 140 nM , making it one of the more potent MGL inhibitors available .

Pharmacological Effects

The pharmacological effects of NAM have been studied extensively using various in vivo and in vitro models. Key findings include:

- Enhanced Cannabinoid Activity : NAM potentiates the effects of 2-AG in several behavioral assays, such as antinociception (pain relief), hypothermia, and catalepsy. In studies involving mice, administration of NAM alongside 2-AG resulted in significant dose-dependent effects that were not observed with 2-AG alone .

- Endocannabinoid System Modulation : NAM's ability to increase endogenous levels of 2-AG suggests it plays a critical role in modulating the endocannabinoid system. This modulation is partially mediated through CB1 receptors, with some effects remaining even when these receptors are blocked .

In Vitro Studies

In vitro evaluations have demonstrated that NAM effectively inhibits MGL activity, leading to elevated levels of 2-AG. For instance, a study reported that NAM could inhibit up to 80% of 2-AG degradation in cerebellar membranes .

In Vivo Studies

In vivo studies using mouse models have shown that:

- NAM Alone : Does not produce significant pharmacological effects.

- NAM Combined with 2-AG : Results in marked behavioral changes indicative of cannabinoid activity, such as reduced locomotor activity and increased hypothermia .

Case Studies

Several studies have highlighted the potential therapeutic implications of NAM:

- Pain Management : Research has indicated that NAM's enhancement of 2-AG's analgesic properties could offer new avenues for pain management therapies without the psychoactive effects associated with THC .

- Neuroprotective Effects : The modulation of the endocannabinoid system through NAM may provide neuroprotective benefits, particularly in conditions characterized by neuroinflammation or neurodegeneration .

Comparative Analysis of MGL Inhibitors

| Compound | IC50 (nM) | Selectivity Profile |

|---|---|---|

| This compound | 140 | Selective for MGL over FAAH |

| MAFP | ~1000 | Less selective |

| ATFMK | ~500 | Moderate selectivity |

This table summarizes the potency and selectivity profiles of various MGL inhibitors, highlighting NAM's favorable characteristics .

Q & A

Q. What is the primary biochemical role of N-Arachidonyl Maleimide (NAM) in the endocannabinoid system?

NAM acts as a potent, irreversible inhibitor of monoacylglycerol lipase (MAGL) , the enzyme responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG). By blocking MAGL, NAM elevates endogenous 2-AG levels, enhancing its pharmacological effects, such as CB1 receptor-mediated hypothermia and analgesia in mice . This mechanism is validated through in vitro assays (e.g., [35S]GTPγS binding) and in vivo behavioral models .

Q. What experimental models are commonly used to study NAM's effects on MAGL activity?

- In vivo models : Mouse behavioral assays (e.g., tail-flick latency for analgesia, rectal temperature measurement for hypothermia) are used to quantify CB1 receptor-mediated effects .

- In vitro models : Brain tissue homogenates (e.g., mouse substantia nigra) are incubated with NAM and 2-AG to measure MAGL inhibition via [35S]GTPγS binding assays, which quantify G-protein activation .

Advanced Research Questions

Q. How can researchers optimize NAM's inhibitory efficacy in vitro, particularly in tissue preparation and assay conditions?

- Tissue preparation : Rapid dissection and freezing of brain regions (e.g., substantia nigra) preserve endogenous enzyme activity. Homogenization in cold membrane buffer prevents MAGL degradation .

- Assay conditions : Pre-incubation with FAAH/MAGL inhibitors (e.g., URB597, MAFP) ensures specificity for 2-AG signaling. Use of adenosine deaminase minimizes adenosine interference in GTPγS binding .

Q. What methodological challenges arise when quantifying maleimide availability in nanoparticle conjugates, and how can they be resolved?

Maleimide groups on PEG-PLGA nanoparticles show <50% availability due to PEG-PLGA miscibility, embedding maleimides in the nanoparticle core. To resolve this:

Q. How do discrepancies between theoretical and experimental ligand conjugation rates in maleimide-functionalized nanoparticles inform experimental design?

Theoretical estimates often overpredict ligand numbers (e.g., 293 vs. 9 ligands/NP for 30% maleimide formulations). This highlights the need for:

- Empirical validation using thiol-reactive probes (e.g., DTDP in colorimetric assays) .

- Adjustment for PEG chain dynamics via molecular dynamics simulations .

Data Interpretation and Contradictions

Q. Why does NAM potentiate 2-AG effects in CB1−/− mice, and how does this inform receptor studies?

NAM-induced 2-AG effects in CB1−/− mice suggest involvement of non-CB1/CB2 receptors (e.g., GPR55). This is supported by partial reversal of NAM's effects with SR141716A (CB1 antagonist) and requires:

Q. How do variations in thiol-maleimide reaction kinetics impact NAM conjugation in bioconjugation studies?

Thiol-Michael addition to maleimides is influenced by:

- Solvent polarity : DMF accelerates base-initiated mechanisms, while chloroform favors radical-mediated pathways .

- Thiol nucleophilicity : Thiophenol reacts faster than β-mercaptoethanol due to lower pKa. Optimize pH and initiators (e.g., triethylamine) for site-specific conjugation .

Methodological Best Practices

Q. What are the critical steps for ensuring reproducibility in [35S]GTPγS binding assays with NAM?

- Baseline normalization : Subtract nonspecific binding (measured with GDP) from total binding .

- Agonist stimulation : Use 2-AG or WIN 55,212−2 at EC50 concentrations to standardize G-protein activation .

- Data expression : Report net stimulation as (agonist-stimulated binding – baseline)/baseline × 100% .

Q. How can researchers address maleimide detection limitations in spectrophotometric assays?

Traditional UV detection at 302 nm is unreliable due to low extinction coefficients (620 M⁻¹cm⁻¹) and protein interference. Alternatives include:

- SERS (Surface-Enhanced Raman Spectroscopy) : Provides semi-quantitative maleimide detection (60–120 µg/mL range) with minimal sample preparation .

- Thiol-maleimide competition assays : Indirect quantification via DTDP-thiol reactivity, measured at 324 nm .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.